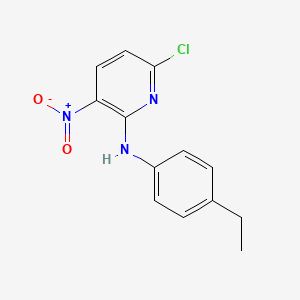
(fluoromethoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the primary methods for synthesizing (fluoromethoxy)benzene involves the fluorodecarboxylation of aryloxyacetic acids. This process can be carried out electrochemically, using electric current as a traceless oxidant. The reaction typically employs triethylamine pentahydrofluoride (Et3N·5HF) as the fluoride source and supporting electrolyte. This method offers a sustainable approach and can yield various fluoromethoxyarenes with high efficiency .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of advanced catalysts and fluorinating agents can further improve the efficiency of the industrial process.
Chemical Reactions Analysis
Types of Reactions
(Fluoromethoxy)benzene undergoes several types of chemical reactions, including:
Substitution Reactions: The fluoromethoxy group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form various oxidation products, depending on the reaction conditions and oxidizing agents used.
Reduction Reactions: Reduction of this compound can lead to the formation of different reduced products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions, alkoxide ions, and amines. The reactions are typically carried out under basic conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize this compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
(Fluoromethoxy)benzene has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: this compound derivatives are explored for their potential use in pharmaceuticals, particularly in drug design and development.
Industry: The compound is used in the production of agrochemicals, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (fluoromethoxy)benzene involves its interaction with various molecular targets and pathways. The fluoromethoxy group can influence the compound’s reactivity and binding affinity to different targets. For example, the incorporation of fluorine can improve the metabolic stability of a drug and increase its potency . The specific pathways and targets depend on the context of its application, such as in pharmaceuticals or agrochemicals.
Comparison with Similar Compounds
Similar Compounds
Methoxybenzene (Anisole): Similar to (fluoromethoxy)benzene but with a methoxy group (-OCH3) instead of a fluoromethoxy group.
Chloromethoxybenzene: Contains a chloromethoxy group (-OCH2Cl) instead of a fluoromethoxy group.
Bromomethoxybenzene: Contains a bromomethoxy group (-OCH2Br) instead of a fluoromethoxy group.
Uniqueness
This compound is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and metabolic stability. This makes it particularly valuable in pharmaceutical applications where these properties can enhance drug efficacy and safety.
Properties
CAS No. |
87453-27-8 |
|---|---|
Molecular Formula |
C7H7FO |
Molecular Weight |
126.13 g/mol |
IUPAC Name |
fluoromethoxybenzene |
InChI |
InChI=1S/C7H7FO/c8-6-9-7-4-2-1-3-5-7/h1-5H,6H2 |
InChI Key |
HAXUFHXMBCWDPM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-methyl-5,10-dihydroindeno[1,2-b]indole](/img/structure/B8692559.png)
![TERT-BUTYL N-[1-(PROP-2-YNOYL)CYCLOPROPYL]CARBAMATE](/img/structure/B8692567.png)

![[(3-Methyl-4-nitrophenyl)methyl]hydrazine](/img/structure/B8692572.png)

![4'-Bromo-3',4-dimethoxy-[1,1'-biphenyl]-2-amine](/img/structure/B8692580.png)


![5-Methyl-2,3,4,5,6,7-hexahydro-1H-pyrrolo[3,4-c]pyridine](/img/structure/B8692610.png)




